molecular formula C19H34O2 B13801522 4,7-Octadecadienoic acid methyl ester CAS No. 56630-29-6

4,7-Octadecadienoic acid methyl ester

Cat. No.: B13801522
CAS No.: 56630-29-6
M. Wt: 294.5 g/mol
InChI Key: QJWDMDBBPMJKTF-UHFFFAOYSA-N
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Description

4,7-Octadecadienoic acid methyl ester is a chemical compound with the molecular formula C19H34O2 and a molecular weight of 294.47 g/mol It is a type of fatty acid methyl ester, which is commonly used in various industrial and scientific applications

Preparation Methods

Synthetic Routes and Reaction Conditions

4,7-Octadecadienoic acid methyl ester is typically synthesized through the esterification of 4,7-octadecadienoic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The process begins with the extraction of 4,7-octadecadienoic acid from natural sources or its synthesis through chemical methods. The extracted or synthesized acid is then reacted with methanol in the presence of an acid catalyst. The reaction mixture is heated and stirred continuously to achieve high yields of the ester. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4,7-Octadecadienoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used. The reaction is usually conducted at low temperatures.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4,7-Octadecadienoic acid methyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

    Biology: Studied for its role in biological membranes and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of biodiesel and as a lubricant additive.

Mechanism of Action

The mechanism of action of 4,7-octadecadienoic acid methyl ester involves its interaction with cellular membranes and enzymes. It can modulate the fluidity of membranes and affect the activity of membrane-bound enzymes. Additionally, it may interact with specific molecular targets such as receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 9,12-Octadecadienoic acid methyl ester (Linoleic acid methyl ester)
  • 9,12-Octadecadienoic acid, methyl ester, (E,E)-
  • Cis-9, trans-12 methyl linoleate

Comparison

4,7-Octadecadienoic acid methyl ester is unique due to its specific double bond positions at the 4th and 7th carbon atoms. This structural feature distinguishes it from other similar compounds like 9,12-octadecadienoic acid methyl ester, which has double bonds at the 9th and 12th positions. The unique structure of this compound may result in different chemical reactivity and biological activities compared to its analogs .

Properties

CAS No.

56630-29-6

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl octadeca-4,7-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h12-13,15-16H,3-11,14,17-18H2,1-2H3

InChI Key

QJWDMDBBPMJKTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=CCC=CCCC(=O)OC

Origin of Product

United States

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